molecular formula C20H27N3O6S B3006092 3-(2-(2,6-Dioxopiperidin-1-yl)ethylsulfonamido)cyclohexyl phenylcarbamate CAS No. 1396857-41-2

3-(2-(2,6-Dioxopiperidin-1-yl)ethylsulfonamido)cyclohexyl phenylcarbamate

Cat. No.: B3006092
CAS No.: 1396857-41-2
M. Wt: 437.51
InChI Key: CTULPNAGINPWBW-UHFFFAOYSA-N
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Description

3-(2-(2,6-Dioxopiperidin-1-yl)ethylsulfonamido)cyclohexyl phenylcarbamate is a synthetic carbamate derivative characterized by a cyclohexyl group linked to a phenylcarbamate moiety via a sulfonamide bridge. The 2,6-dioxopiperidin-1-yl ethyl substituent introduces a rigid, heterocyclic structure, which may enhance binding affinity to biological targets such as enzymes or receptors. This compound’s design combines elements of carbamate-based pesticides (e.g., dioxacarb and ethiofencarb ) with the conformational stability imparted by the dioxopiperidin ring, a feature observed in protease-targeting therapeutics .

Properties

IUPAC Name

[3-[2-(2,6-dioxopiperidin-1-yl)ethylsulfonylamino]cyclohexyl] N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O6S/c24-18-10-5-11-19(25)23(18)12-13-30(27,28)22-16-8-4-9-17(14-16)29-20(26)21-15-6-2-1-3-7-15/h1-3,6-7,16-17,22H,4-5,8-14H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTULPNAGINPWBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NS(=O)(=O)CCN3C(=O)CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-(2,6-Dioxopiperidin-1-yl)ethylsulfonamido)cyclohexyl phenylcarbamate is a compound of interest due to its potential therapeutic applications, particularly in the modulation of inflammatory responses and as an immunomodulator. This article reviews its biological activity, synthesizing findings from various studies and patents to present a comprehensive overview.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A dioxopiperidine moiety, which is known for its role in biological activity.
  • A cyclohexyl group , contributing to its lipophilicity and potential bioavailability.
  • An ethylsulfonamide linkage that may enhance solubility and interaction with biological targets.

Research indicates that compounds similar to this compound can modulate the levels of Tumor Necrosis Factor-alpha (TNF-α) , a key cytokine involved in systemic inflammation. The modulation of TNF-α levels is critical in the treatment of various inflammatory diseases. For instance, substituted 2-(2,6-dioxopiperidin-3-yl)phthalimides have been shown to reduce TNF-α levels effectively .

Anti-inflammatory Effects

The compound has demonstrated significant anti-inflammatory properties. In animal models, it has been shown to:

  • Reduce TNF-α levels in response to immunostimulation.
  • Alleviate symptoms associated with conditions such as endotoxemia and toxic shock syndrome .

Immunomodulation

Similar derivatives have been studied for their immunomodulatory effects. For example, compounds derived from dioxopiperidine structures have been linked to altered immune responses, making them potential candidates for treating autoimmune diseases .

Study on TNF-α Modulation

A notable study highlighted that administering derivatives containing the dioxopiperidine structure significantly reduced TNF-α production in vivo. This was particularly evident in models of viral infections , where excessive TNF-α contributes to pathogenesis .

Clinical Implications

In clinical settings, compounds like this compound could be beneficial for:

  • Treating chronic inflammatory diseases.
  • Managing symptoms in viral infections where TNF-α plays a detrimental role.

Data Summary

PropertyValue/Description
Molecular FormulaC₁₃H₁₈N₂O₄S
Molecular Weight306.36 g/mol
Key Biological ActivityTNF-α modulation
Potential Therapeutic UsesAnti-inflammatory, immunomodulation

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The compound’s structural uniqueness lies in its integration of a dioxopiperidin ring, sulfonamide linker, and phenylcarbamate group. Key analogues include:

Compound Name Key Substituents Molecular Weight (g/mol) Primary Use/Activity
Target Compound 2,6-Dioxopiperidin, sulfonamide, carbamate ~479.5 (calculated) Hypothesized enzyme inhibition
Dioxacarb 1,3-Dioxolan-2-yl, carbamate 265.3 Insecticide (acetylcholinesterase inhibitor)
Ethiofencarb Ethylthio-methyl, carbamate 225.3 Insecticide (systemic action)
1-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-3-(perfluorophenyl)thiourea Perfluorophenyl, thiourea, dimethylamino 367.38 Research reagent (conformational studies)

Key Observations :

  • Unlike ethiofencarb’s ethylthio group, the sulfonamide linker may enhance water solubility and hydrogen-bonding capacity .
  • The thiourea derivative in shares a cyclohexyl scaffold but lacks the carbamate moiety, highlighting divergent reactivity profiles.
Conformational and Solid-State Comparisons

reveals that phenyl and cyclohexyl groups in similar compounds adopt pseudo-axial orientations in solid-state conformations (e.g., 2,3-diphenylthiazolidin-4-one). This suggests the target compound’s cyclohexyl group may favor a similar conformation, influencing steric interactions with biological targets. Notably, substituents like the dioxopiperidin ring could further stabilize this conformation via intramolecular hydrogen bonding (e.g., between the sulfonamide and piperidinyl carbonyl groups).

Physicochemical Properties
Property Target Compound Dioxacarb Thiourea Derivative
LogP (Predicted) ~2.8 (moderate lipophilicity) 1.9 3.5
Aqueous Solubility Moderate (sulfonamide) High Low (perfluorophenyl)
Thermal Stability High (rigid dioxopiperidin) Moderate Moderate

The target compound’s balance of lipophilicity and solubility may optimize bioavailability compared to more polar (dioxacarb) or hydrophobic (thiourea) analogues.

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